molecular formula C11H16ClN3O B12228949 N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine

N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B12228949
M. Wt: 241.72 g/mol
InChI Key: HPTJOVDGDJMYTP-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine: is a heterocyclic compound that contains both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine typically involves the reaction of 2-furylmethylamine with 1-isopropyl-1H-pyrazole-4-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas with palladium on carbon are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in drug development .

Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory agent and its ability to modulate specific biochemical pathways. Research is ongoing to determine its efficacy and safety in clinical settings .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Uniqueness: N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine is unique due to its combination of furan and pyrazole rings, which confer distinct chemical and biological properties.

Biological Activity

N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with a furan moiety attached through a methylene bridge and an isopropyl group. Its molecular formula is C11H14N4OC_{11}H_{14}N_{4}O, with a molecular weight of approximately 218.25 g/mol. The unique structural features contribute to its biological activity.

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Antimicrobial Properties
Studies indicate that the compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for further development in treating infectious diseases.

2. Anti-inflammatory Effects
this compound has demonstrated anti-inflammatory properties in vitro and in vivo. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX).

3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, exhibiting cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in ovarian cancer cells .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for disease progression, thereby exerting its therapeutic effects.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways related to inflammation and cancer progression .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against a panel of bacterial strains. Results showed significant inhibition of growth, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

Research involving animal models demonstrated that administration of this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) compared to controls. This suggests a potential pathway through which the compound exerts its anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateSignificantPresent
1-Isopropyl-N-pentyl-1H-pyrazol-4-amineHighModerateLow
N-(2-thienylmethyl)-pyrazole derivativesLowHighModerate

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c1-9(2)14-8-10(6-13-14)12-7-11-4-3-5-15-11;/h3-6,8-9,12H,7H2,1-2H3;1H

InChI Key

HPTJOVDGDJMYTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=CO2.Cl

Origin of Product

United States

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